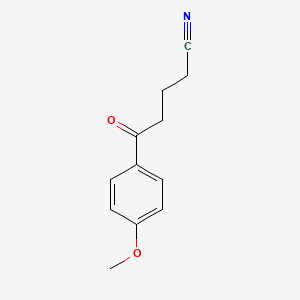

5-(4-Methoxyphenyl)-5-oxovaleronitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMCMYTYCIKYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512300 | |

| Record name | 5-(4-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26823-02-9 | |

| Record name | 5-(4-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 4 Methoxyphenyl 5 Oxovaleronitrile

Established Synthetic Routes and Reaction Pathway Elucidation

Established methods for the synthesis of 5-(4-Methoxyphenyl)-5-oxovaleronitrile and related γ-keto nitriles primarily rely on well-known organic reactions. The elucidation of the reaction pathways and optimization of various parameters are crucial for achieving high yields and purity of the final product.

Precursor Compounds and Reactant Optimization in this compound Synthesis

The synthesis of this compound can be logically approached through the conjugate addition of a cyanide nucleophile to an α,β-unsaturated ketone. In this context, the key precursor is 1-(4-methoxyphenyl)prop-2-en-1-one , also known as 4-methoxychalcone. This compound can be synthesized via a Claisen-Schmidt condensation between 4-methoxybenzaldehyde and acetone .

Another critical reactant is the source of the cyanide nucleophile. While hydrogen cyanide (HCN) is the simplest cyanide source, its high toxicity necessitates the use of safer alternatives. Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl (B98337) cyanide (TMSCN). The choice of cyanide source can significantly impact the reaction's efficiency and safety profile.

Optimization of the reactant stoichiometry is also critical. An excess of the cyanide source is often employed to drive the reaction to completion, but this can lead to complications in the work-up and purification stages. Therefore, careful optimization of the molar ratio of the α,β-unsaturated ketone to the cyanide source is necessary to maximize the yield of the desired product while minimizing waste and side reactions.

A plausible and established synthetic pathway is the Michael addition of a cyanide anion to 1-(4-methoxyphenyl)prop-2-en-1-one. The reaction proceeds via the attack of the cyanide nucleophile at the β-carbon of the α,β-unsaturated ketone, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final γ-keto nitrile product.

| Precursor 1 | Precursor 2 | Cyanide Source | Product |

| 4-Methoxybenzaldehyde | Acetone | KCN | This compound |

| 1-(4-Methoxyphenyl)prop-2-en-1-one | - | NaCN | This compound |

| 1-(4-Methoxyphenyl)prop-2-en-1-one | - | TMSCN | This compound |

Catalytic Systems and Reagent Selection for Enhanced Synthesis

The efficiency of the synthesis of this compound can be significantly enhanced through the use of appropriate catalytic systems. For the conjugate addition of cyanide, both base and acid catalysis can be employed.

Base Catalysis: Traditional methods often utilize a stoichiometric amount of a strong base to generate the cyanide anion from HCN or to facilitate the reaction with alkali metal cyanides. However, the use of catalytic amounts of a suitable base is preferred for a more efficient and environmentally benign process.

Lewis Acid Catalysis: Lewis acids can activate the α,β-unsaturated ketone by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the cyanide. Gadolinium triflate (Gd(OTf)₃) has been shown to be an effective Lewis acid catalyst for the conjugate addition of cyanide to enones. organic-chemistry.org Cooperative catalytic systems, such as a combination of a nickel(0) complex and Gd(OTf)₃, have also been developed to dramatically accelerate this type of reaction. organic-chemistry.org

Reagent Selection: The choice of the cyanide reagent is crucial. Trimethylsilyl cyanide (TMSCN) is often favored as it is less hazardous than alkali metal cyanides and the resulting silyl (B83357) enol ether intermediate can be readily hydrolyzed to the desired ketone. The use of CO₂ has also been reported to mediate the conjugate cyanide addition to chalcones, providing a metal-free alternative.

| Catalyst/Reagent | Reactant 1 | Reactant 2 | Key Advantage |

| Gd(OTf)₃ | 1-(4-Methoxyphenyl)prop-2-en-1-one | TMSCN | Enhanced reactivity and selectivity. organic-chemistry.org |

| Ni(0)/Gd(OTf)₃ | 1-(4-Methoxyphenyl)prop-2-en-1-one | TMSCN | Accelerated reaction rates. organic-chemistry.org |

| CO₂ | 1-(4-Methoxyphenyl)prop-2-en-1-one | KCN | Metal-free and utilizes a readily available gas. |

Optimization of Reaction Conditions and Yield Improvement Protocols

To maximize the yield and purity of this compound, systematic optimization of various reaction parameters is essential.

Solvent: The choice of solvent can have a profound effect on the reaction rate and selectivity. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used. The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates.

Temperature: The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Therefore, the optimal temperature must be determined experimentally to achieve a balance between reaction speed and selectivity.

Reaction Time: Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation or the formation of side products.

Work-up and Purification: A proper work-up procedure is necessary to quench the reaction and remove any unreacted reagents and catalysts. This is typically followed by purification of the crude product, often by column chromatography or recrystallization, to obtain this compound in high purity.

An example of a systematic approach to optimize reaction conditions is presented in the table below, based on general principles for conjugate additions.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition (Hypothetical) |

| Solvent | Toluene (B28343) | THF | Acetonitrile | THF |

| Temperature | 0 °C | Room Temperature | 50 °C | Room Temperature |

| Catalyst Loading | 1 mol% | 5 mol% | 10 mol% | 5 mol% |

| Reaction Time | 2 h | 6 h | 12 h | 6 h |

Development of Novel Synthetic Strategies

While established routes provide reliable access to this compound, the development of novel synthetic strategies is an active area of research, aiming for improved efficiency, atom economy, and stereoselectivity.

Exploration of Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While a direct MCR for this compound is not yet established, related structures have been synthesized using this approach.

For instance, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound can lead to the formation of highly functionalized nitrile-containing products. nih.gov The development of an MCR that incorporates the 4-methoxyphenyl (B3050149) ketone and the valeronitrile (B87234) scaffold in a single step would represent a significant advancement in the synthesis of this target molecule. Such a strategy could potentially involve the reaction of 4-methoxyacetophenone, formaldehyde, and a cyanide source in a domino reaction sequence.

Enantioselective and Diastereoselective Synthesis Approaches for this compound and its Analogs

The development of stereoselective methods for the synthesis of analogs of this compound is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Enantioselective Synthesis: The conjugate addition of cyanide to α,β-unsaturated ketones can be rendered enantioselective by using a chiral catalyst. Chiral Lewis acids, such as those derived from gadolinium and chiral ligands, have been successfully employed in the enantioselective conjugate addition of cyanide to enones, affording the products with high enantiomeric excess. nih.gov This approach could be directly applied to the synthesis of chiral analogs of this compound by introducing a substituent at the α- or β-position of the enone precursor.

Diastereoselective Synthesis: For analogs of this compound that contain multiple stereocenters, diastereoselective synthetic methods are required. This can be achieved by employing substrate-controlled or reagent-controlled strategies. For example, the use of a chiral auxiliary on the enone precursor can direct the incoming cyanide nucleophile to a specific face of the molecule, leading to the formation of a single diastereomer. Alternatively, a chiral cyanide source or a chiral catalyst can be used to control the diastereoselectivity of the reaction. The synthesis of (R,R)-β-Methoxytyrosine, a nonproteinogenic amino acid, has been achieved with high enantio- and diastereoselectivity from a cinnamate (B1238496) ester precursor, showcasing the potential for high stereocontrol in related systems. nih.govnih.gov

Sustainable and Green Chemistry Methodologies in Synthesis

The traditional synthesis of keto-nitriles often involves multi-step processes that may utilize hazardous reagents and solvents, leading to significant environmental concerns. In contrast, green chemistry offers alternative pathways that are safer, more efficient, and sustainable. Key strategies in the green synthesis of compounds structurally related to this compound include the use of environmentally benign solvents, development of catalytic systems, and the application of energy-efficient reaction conditions.

One of the primary goals of green chemistry is to replace toxic and volatile organic solvents with greener alternatives. nih.gov For instance, the substitution of high-toxicity solvents like benzene (B151609) with less harmful options such as toluene or even biodegradable solvents is a significant step towards sustainability. nih.gov Furthermore, solvent-free reaction conditions, where feasible, represent an ideal scenario in green synthesis.

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly reduced reaction times and increased product yields. nih.gov This technique can also enable reactions to proceed with minimal or no solvent, further contributing to the green credentials of the synthetic route. Similarly, mechanochemical methods, such as ball milling, offer a solvent-free approach to chemical synthesis, reducing waste and often simplifying purification procedures. chemrxiv.org

One-pot multi-component reactions are also a hallmark of green synthesis, as they streamline synthetic processes by combining multiple reaction steps into a single operation. nih.gov This approach minimizes the need for intermediate purification steps, thereby reducing solvent consumption and waste generation. The development of a one-pot synthesis for this compound from readily available starting materials would represent a significant advancement in its sustainable production.

The principles of green chemistry also extend to the choice of starting materials. The use of renewable feedstocks derived from biomass is a key area of research. frontiersin.orgresearchgate.net While the direct synthesis of this compound from biomass is still an area for future development, the broader trend towards bio-based chemical production is a critical aspect of long-term sustainability in the chemical industry.

To illustrate the potential benefits of applying green chemistry principles to the synthesis of this compound, a comparative data table is presented below. This table contrasts a hypothetical traditional synthesis with a potential green alternative, highlighting key improvements.

Interactive Data Table: Comparison of Synthetic Methodologies

| Feature | Traditional Synthesis (Hypothetical) | Green Chemistry Approach (Potential) | Advantage of Green Approach |

| Solvent | Benzene, Dichloromethane | Toluene, Water, or Solvent-free | Reduced toxicity and environmental impact. nih.gov |

| Catalyst | AlCl₃ (stoichiometric) | Zeolite or reusable solid acid | Reduced waste, easier separation, less corrosive. nih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or mechanochemistry | Faster reaction times, lower energy consumption. nih.govchemrxiv.org |

| Reaction Steps | Multiple steps with intermediate isolation | One-pot multi-component reaction | Increased efficiency, less waste. nih.gov |

| Atom Economy | Moderate | High | Maximizes the incorporation of starting materials into the final product. |

Chemical Transformations and Mechanistic Reactivity of 5 4 Methoxyphenyl 5 Oxovaleronitrile

Mechanistic Investigations of Fundamental Reactions

Nucleophilic Addition Reactions of the Nitrile Group and Carbonyl Moiety

The chemical structure of 5-(4-Methoxyphenyl)-5-oxovaleronitrile contains two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon of the ketone and the carbon atom of the nitrile group.

Carbonyl Moiety: The ketone's carbonyl group is expected to undergo typical nucleophilic addition reactions. Reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) would likely attack the carbonyl carbon to form a tertiary alcohol after acidic workup. Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, yielding 5-hydroxy-5-(4-methoxyphenyl)pentanenitrile.

Nitrile Group: The nitrile group is also electrophilic and can react with strong nucleophiles. For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. Complete reduction of the nitrile group, typically with LiAlH₄ or through catalytic hydrogenation, would produce the corresponding primary amine, 6-amino-1-(4-methoxyphenyl)hexan-1-one. Acid- or base-catalyzed hydrolysis would convert the nitrile group first into an amide and then into a carboxylic acid.

Cyclization Pathways and Heterocyclic Ring Formation derived from this compound

Gamma-keto nitriles are versatile precursors for the synthesis of various heterocyclic systems, as the two functional groups can react intramolecularly or with external reagents.

Pyridazinones: One of the most common reactions for γ-keto acids and their derivatives is condensation with hydrazine (B178648) (N₂H₄) or its derivatives. It is plausible that this compound would react with hydrazine hydrate (B1144303) to form a dihydropyridazinone. The initial reaction would likely involve the formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group, ultimately yielding a 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone structure.

Pyridines and Pyrimidines: While less direct, the compound could serve as a building block in multicomponent reactions to form highly substituted pyridines or pyrimidines. General synthetic strategies often involve the condensation of 1,5-dicarbonyl compounds (or their equivalents) with an ammonia (B1221849) source for pyridines, or the reaction of a three-carbon unit with an amidine for pyrimidines. The keto-nitrile could potentially be modified to fit these synthetic schemes.

Oxidative and Reductive Transformations

Reduction: As mentioned, selective reduction is a key potential transformation. The use of a mild reducing agent like sodium borohydride would likely reduce the ketone to a secondary alcohol without affecting the nitrile. Conversely, a stronger reagent like lithium aluminum hydride would typically reduce both the ketone and the nitrile group, yielding an amino alcohol, 6-amino-1-(4-methoxyphenyl)hexan-1-ol. Catalytic hydrogenation could also be employed, with conditions determining the selectivity.

Oxidation: The oxidative transformation of this molecule is less straightforward. Standard oxidation would likely require harsh conditions that could lead to cleavage of the carbon chain, such as in the Baeyer-Villiger oxidation of the ketone to form an ester. Specific oxidative cyclization reactions are conceivable but are not documented for this compound.

Elucidation of Specific Reaction Mechanisms

Without experimental studies on this compound, any discussion of reaction mechanisms remains speculative. Mechanistic elucidation would require kinetic studies, isotopic labeling, and computational analysis to understand the specific pathways, transition states, and intermediates involved in its reactions, such as the formation of pyridazinones or other heterocycles.

Role as a Strategic Synthetic Intermediate

Precursor for Complex Organic Molecular Architectures

The bifunctional nature of this compound makes it a potentially valuable intermediate in organic synthesis. The ability to selectively react at either the ketone or the nitrile, or to use both in a cyclization, would allow for the construction of more complex molecules. For example, the pyridazinone ring formed from cyclization with hydrazine is a common scaffold in medicinal chemistry. Further functionalization of this heterocyclic core could lead to a diverse range of compounds with potential biological activity. However, the literature does not currently provide specific examples of complex molecules synthesized directly from this starting material.

Building Block in the Synthesis of Nitrogen-Containing Heterocycles

The unique structural features of this compound make it an adept starting material for the synthesis of various nitrogen-containing heterocyclic compounds, particularly substituted pyridines. The presence of a γ-keto nitrile moiety allows for participation in cyclocondensation reactions with various reagents to form the pyridine (B92270) ring.

One common strategy involves the reaction of γ-keto nitriles with reagents that can provide the remaining atoms needed to construct the pyridine ring. For instance, multicomponent reactions involving an aldehyde, a ketone (or a β-keto ester), malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) are widely used for the synthesis of 2-amino-3-cyanopyridines. In a hypothetical scenario, this compound could react with an aldehyde and ammonium acetate, where the active methylene (B1212753) group and the nitrile participate in the cyclization process, leading to a highly substituted pyridine derivative. While direct literature examples for this specific substrate are not prevalent, the general reactivity of γ-keto nitriles supports this synthetic pathway.

Another approach to pyridine synthesis is through the cyclization of intermediates derived from the γ-keto nitrile. For example, the reaction with a 1,3-dicarbonyl compound in the presence of ammonia or an ammonia source could lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine.

Furthermore, the synthesis of pyridin-2(1H)-ones is another significant application of γ-keto nitriles. These reactions often involve a cyclocondensation reaction with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base. The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization and subsequent tautomerization to yield the stable pyridin-2(1H)-one ring system.

Below is a representative table illustrating the synthesis of substituted pyridines from γ-keto nitrile precursors, which could be analogous to the reactivity of this compound.

| Precursor | Reagents | Product | Conditions | Yield (%) |

| γ-Keto Nitrile | Aldehyde, Malononitrile, Ammonium Acetate | 2-Amino-3-cyanopyridine derivative | Microwave irradiation, solvent-free | 80-90 |

| γ-Keto Nitrile | Ethyl Cyanoacetate, Ammonium Acetate | Pyridin-2(1H)-one derivative | Reflux in ethanol (B145695) | 75-85 |

| γ-Keto Nitrile | 1,3-Diketone, Ammonia | Substituted Pyridine | Oxidation (e.g., with air or an oxidizing agent) | Varies |

Functional Group Interconversions and Derivatization Studies

The ketone and nitrile functional groups in this compound, as well as its active methylene group, are amenable to a variety of interconversions and derivatization reactions, allowing for the synthesis of a wide range of derivatives.

Reactions of the Ketone Group:

The carbonyl group can undergo reduction to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce the ketone in the presence of the nitrile group under controlled conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitrile.

The ketone functionality can also be a site for the introduction of other functional groups. For example, it can react with Grignard reagents or other organometallic compounds to form tertiary alcohols.

Reactions of the Nitrile Group:

The nitrile group can be hydrolyzed to a carboxylic acid or an amide. Acidic or basic hydrolysis under heating can convert the nitrile to a carboxylic acid. rsc.orglibretexts.org Milder, controlled hydrolysis conditions can sometimes yield the corresponding amide as the primary product.

Furthermore, the nitrile group can be reduced to a primary amine. This transformation can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide, or by using chemical reducing agents like LiAlH₄. researchgate.net

Reactions of the Active Methylene Group:

The methylene group alpha to the nitrile (and gamma to the ketone) is activated and can participate in various carbon-carbon bond-forming reactions. For instance, it can undergo alkylation or acylation reactions in the presence of a suitable base.

This active methylene group is also a key participant in condensation reactions. For example, in the presence of a base, it can react with aldehydes or ketones in a Knoevenagel-type condensation, although the intramolecular reactivity with the ketone group needs to be considered.

The following table summarizes some of the key functional group interconversions and derivatizations possible for this compound, based on the general reactivity of γ-keto nitriles.

| Functional Group | Reaction | Reagents | Product Functional Group |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Ketone | Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |

| Nitrile | Hydrolysis (acidic/basic) | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Nitrile | Partial Hydrolysis | Mild acid or base | Amide |

| Nitrile | Reduction | H₂/Raney Ni or LiAlH₄ | Primary Amine |

| Active Methylene | Alkylation | Base, RX | Alkylated derivative |

| Active Methylene | Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated nitrile |

These transformations highlight the synthetic utility of this compound as a versatile building block, enabling the generation of a diverse library of compounds with potential applications in various fields of chemistry. Further research into the specific reaction conditions and mechanistic pathways for this particular compound will undoubtedly unveil more of its synthetic potential.

Advanced Spectroscopic Characterization of 5 4 Methoxyphenyl 5 Oxovaleronitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

A cornerstone of molecular structure elucidation, NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Comprehensive ¹H and ¹³C NMR Spectral Assignment

A definitive assignment of the proton and carbon signals for 5-(4-Methoxyphenyl)-5-oxovaleronitrile cannot be provided without experimental spectra. However, a theoretical analysis suggests the following expected signals:

¹H NMR: The spectrum would feature distinct signals for the aromatic protons of the methoxyphenyl group, typically in the range of 6.9-8.0 ppm. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around 3.8 ppm. The aliphatic chain protons would appear as multiplets in the upfield region (approx. 2.0-3.2 ppm), corresponding to the three methylene (B1212753) groups (-CH₂-).

¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon (C=O) above 190 ppm and a signal for the nitrile carbon (C≡N) around 120 ppm. Aromatic carbons would resonate between 114 and 164 ppm, with the carbon bearing the methoxy group appearing at the lower end of this range and the ipso-carbon attached to the carbonyl group at the higher end. The methoxy carbon would be expected around 55 ppm, and the aliphatic carbons would appear in the 15-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to C=O) | ~7.9 (d) | ~130 |

| Aromatic CH (meta to C=O) | ~7.0 (d) | ~114 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~55 |

| Methylene (-CH₂-C=O) | ~3.1 (t) | ~35 |

| Methylene (-CH₂-CH₂C=O) | ~2.1 (quint) | ~18 |

| Methylene (-CH₂-CN) | ~2.5 (t) | ~25 |

| Nitrile (-CN) | - | ~119 |

| Carbonyl (C=O) | - | ~196 |

| Aromatic C-OCH₃ | - | ~164 |

| Aromatic C-C=O | - | ~128 |

Note: These are estimated values based on analogous structures. Actual experimental values are required for confirmation.

Application of Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for unambiguous structural confirmation.

COSY: Would confirm the connectivity of the aliphatic protons by showing correlations between adjacent methylene groups.

HSQC: Would link each proton to its directly attached carbon atom, aiding the assignment of the aliphatic and aromatic CH signals.

HMBC: Would reveal long-range (2-3 bond) correlations, for instance, between the carbonyl carbon and the protons on the adjacent methylene group and the ortho-aromatic protons. It would also be crucial for confirming the connection of the entire butyronitrile (B89842) chain to the keto group.

NOESY: Could provide information about the spatial proximity of protons, which is relevant for conformational analysis.

Without experimental data, a discussion on the application of these techniques remains hypothetical.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Vibrational Mode Analysis and Characteristic Functional Group Identification

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups.

Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹.

Carbonyl (C=O) stretch: A strong, sharp absorption band corresponding to the aryl ketone would appear around 1670-1690 cm⁻¹.

Aromatic C=C stretch: Multiple bands of variable intensity would be present in the 1450-1610 cm⁻¹ region.

C-O stretch: The aryl-alkyl ether C-O stretching vibration would likely produce a strong band around 1250 cm⁻¹.

C-H stretch: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2240 - 2260 |

| Ketone | C=O stretch | 1670 - 1690 |

| Aromatic Ring | C=C stretch | 1450 - 1610 |

| Ether | Aryl-O stretch | ~1250 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

Conformational Analysis and Intermolecular Interaction Signatures

A detailed conformational analysis would require computational modeling or temperature-dependent spectroscopic studies, which are not available. The flexibility of the butyronitrile chain allows for multiple conformers. Intermolecular interactions in the solid state would likely be dominated by dipole-dipole interactions from the ketone and nitrile groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The primary chromophore in this compound is the p-methoxyphenyl ketone system. One would expect to observe π → π* transitions, characteristic of the substituted benzene (B151609) ring, and a weaker n → π* transition associated with the carbonyl group. The presence of the electron-donating methoxy group would likely cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted acetophenone. However, specific absorption maxima (λmax) values are not documented in the searched literature.

Electronic Transitions and Chromophoric Investigations

The electronic absorption spectrum of this compound is primarily dictated by the chromophores within its structure. The dominant chromophore is the 4-methoxybenzoyl group, which consists of a benzene ring substituted with a carbonyl group (C=O) and a methoxy group (-OCH₃). The nitrile group (-C≡N) is a weaker chromophore and its absorption is typically masked by the more intense absorption of the benzoyl system.

The spectrum is expected to exhibit two main absorption bands characteristic of aromatic ketones:

π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the conjugated carbonyl group. For aromatic compounds, these often appear as two distinct bands: the E-band (ethylenic) and the B-band (benzenoid). The methoxy group, acting as an auxochrome, causes a bathochromic (red) shift in these transitions compared to unsubstituted benzoyl compounds.

n → π* Transitions: This is a lower-intensity absorption resulting from the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. This transition is formally forbidden by symmetry rules, which accounts for its characteristically weak absorption.

Based on data from analogous compounds like 4-methoxyacetophenone and other 4-methoxybenzoyl derivatives, the expected absorption maxima (λmax) can be predicted.

| Transition Type | Associated Chromophore | Expected λmax Range (nm) | Relative Intensity (ε) |

|---|---|---|---|

| π → π* (E-band) | Benzoyl system | ~210-230 | High |

| π → π* (B-band) | 4-Methoxybenzoyl system | ~270-290 | Moderate-High |

| n → π* | Carbonyl group (C=O) | ~310-330 | Low |

Solvatochromic Effects and Spectroscopic Behavior in Different Media

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Visible absorption bands as the polarity of the solvent is changed. This phenomenon provides valuable insights into the nature of the electronic transitions. For this compound, the different electronic transitions are expected to respond differently to changes in solvent polarity.

π → π* Transitions (Bathochromic Shift): The π* excited state is generally more polar than the π ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. researchgate.net This stabilization lowers the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift) as solvent polarity increases. youtube.com

n → π* Transitions (Hypsochromic Shift): The non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with protic polar solvents (like ethanol (B145695) or water). This hydrogen bonding stabilizes the ground state more significantly than the excited state, where the electron density on the oxygen is reduced. youtube.com Consequently, the energy gap for the n → π* transition increases, leading to a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift) in more polar, protic solvents. youtube.com

The expected solvatochromic shifts for the principal absorption bands of this compound are summarized below.

| Solvent | Relative Polarity | Effect on π → π* Band (λmax) | Effect on n → π* Band (λmax) |

|---|---|---|---|

| Hexane | Low | Reference (Shorter λ) | Reference (Longer λ) |

| Dichloromethane (B109758) | Medium | Slight Bathochromic Shift | Slight Hypsochromic Shift |

| Acetonitrile (B52724) | Medium-High | Bathochromic Shift | Hypsochromic Shift |

| Ethanol | High (Protic) | Significant Bathochromic Shift | Significant Hypsochromic Shift |

| Water | Very High (Protic) | Maximum Bathochromic Shift | Maximum Hypsochromic Shift |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of organic compounds. rsc.org It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule and its fragments.

Accurate Mass Determination and Molecular Formula Verification

The primary application of HRMS in this context is the verification of the molecular formula of this compound, which is C₁₂H₁₁NO₂. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with accuracies typically better than 5 parts per million (ppm). This level of precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas. nih.gov

The verification process involves comparing the experimentally measured accurate mass of the molecular ion (e.g., [M+H]⁺ in positive ion mode) with the theoretically calculated monoisotopic mass. A close match within a narrow tolerance window confirms the proposed molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₂ |

| Nominal Mass | 201 Da |

| Calculated Monoisotopic Mass ([M]) | 201.07898 u |

| Calculated Mass for [M+H]⁺ | 202.08626 u |

| Hypothetical Found Mass for [M+H]⁺ | 202.08611 u |

| Mass Difference | 0.00015 u |

| Error (ppm) | 0.74 ppm |

The hypothetical data shows an error of less than 1 ppm, which provides extremely high confidence in the assigned molecular formula of C₁₂H₁₁NO₂.

Fragmentation Pathway Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide detailed structural information by analyzing the fragmentation patterns of the molecular ion. The fragmentation of this compound under typical ionization conditions (e.g., Electron Ionization or Electrospray Ionization) is expected to be dominated by cleavages adjacent to the carbonyl group (α-cleavage), which is a common pathway for ketones. libretexts.orglibretexts.org

The primary fragmentation pathways are predicted as follows:

Formation of the 4-methoxybenzoyl cation: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group of the valeronitrile (B87234) chain. This results in the formation of a highly stable, resonance-stabilized 4-methoxybenzoyl cation at m/z 135. This fragment is often the base peak in the spectrum of such compounds. miamioh.edu

Loss of the 4-methoxyphenyl (B3050149) group: A less favorable α-cleavage involves the breaking of the bond between the carbonyl carbon and the aromatic ring, leading to a fragment corresponding to the loss of a methoxybenzene radical, or a peak at m/z 135 if the charge is retained on the benzoyl portion.

McLafferty Rearrangement: Carbonyl compounds with an accessible γ-hydrogen can undergo a characteristic McLafferty rearrangement. youtube.comyoutube.com In this molecule, the carbonyl oxygen can abstract a hydrogen from the γ-carbon (C3 of the valeronitrile chain), leading to the neutral loss of propene-1-nitrile (CH₂=CH-CN) and the formation of a radical cation at m/z 150.

Other chain cleavages: Fragmentation along the aliphatic chain can also occur, leading to smaller fragment ions.

| Proposed Fragment Ion (Structure) | m/z (Calculated) | Proposed Fragmentation Pathway |

|---|---|---|

| [C₈H₇O₂]⁺ (4-methoxybenzoyl cation) | 135.04406 | α-cleavage of C-C bond adjacent to carbonyl |

| [C₉H₈NO]⁺ (Product of McLafferty Rearrangement) | 146.06004 | Rearrangement with γ-hydrogen transfer and loss of C₂H₃N |

| [C₇H₇O]⁺ (Loss of CO from benzoyl cation) | 107.04914 | Secondary fragmentation of m/z 135 |

| [C₆H₅]⁺ (Phenyl cation) | 77.03858 | Secondary fragmentation of m/z 107 |

The analysis of these characteristic fragments and their accurate masses allows for the confident structural confirmation of this compound.

Theoretical and Computational Chemistry Studies on 5 4 Methoxyphenyl 5 Oxovaleronitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. These studies are typically performed using specialized software and provide insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-(4-Methoxyphenyl)-5-oxovaleronitrile, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

Commonly, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be used to perform the calculations. The output of such a study would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the C-C, C=O, C-O, and C≡N bond lengths and the angles between various atoms, providing a detailed structural map. This optimized geometry is crucial as it forms the basis for all subsequent property calculations.

HOMO-LUMO Energy Gap and Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

A theoretical study would calculate the energies of these orbitals (EHOMO and ELUMO). From these values, various global reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors help in understanding the molecule's tendency to donate or accept electrons in chemical reactions.

Hypothetical Data Table for Electronic Properties:

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Electronegativity | χ | -(ELUMO+EHOMO)/2 | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attacks. Different colors on the MEP map denote varying levels of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, suggesting these are primary sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms.

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical 1H and 13C NMR chemical shifts. These predicted values are often correlated with experimental spectra to aid in the assignment of signals.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the optimized molecular structure. These theoretical frequencies are typically scaled by a factor to account for anharmonicity and systematic errors, allowing for a more accurate comparison with experimental FT-IR spectra. This helps in assigning specific vibrational modes to the observed absorption bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. This calculation provides the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π*), which are fundamental to understanding the molecule's interaction with ultraviolet and visible light.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum calculations focus on the static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time.

Conformational Space Exploration and Stability

MD simulations model the movement of atoms and molecules over a period, governed by a force field. For a flexible molecule like this compound, which has several rotatable bonds, an MD simulation would explore its conformational space. By simulating the molecule's dynamics, researchers can identify the most stable conformers (low-energy states) and the energy barriers for transition between them. This analysis is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as in biological systems or materials science applications. The simulation would reveal the preferred orientations of the methoxyphenyl group relative to the rest of the aliphatic chain.

Solvent Effects and Solution-Phase Behavior

The chemical behavior and reactivity of this compound in different environments are significantly influenced by its interactions with solvent molecules. Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level, offering insights into how the solution phase modulates the compound's structure, stability, and electronic properties.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules around the solute. nih.gov This method, often employed in quantum mechanics/molecular mechanics (QM/MM) or ab initio molecular dynamics (AIMD) simulations, provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For this compound, this approach could reveal specific hydrogen bonding interactions between the oxygen atom of the oxo group or the nitrogen atom of the nitrile group and protic solvent molecules like water or ethanol (B145695). These specific interactions can significantly influence the molecule's reactivity and spectroscopic properties.

Computational studies can also predict changes in various molecular properties as a function of the solvent environment. For example, the dipole moment of this compound is expected to increase in more polar solvents due to the stabilization of charge separation. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also affected by the solvent. kashanu.ac.ir The HOMO-LUMO energy gap, a key indicator of chemical reactivity, can be modulated by the solvent environment, potentially altering the compound's susceptibility to nucleophilic or electrophilic attack. hakon-art.com

A hypothetical summary of the calculated solvent effects on key properties of this compound using a DFT/PCM approach is presented in the table below.

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 3.85 | -6.98 | -1.25 | 5.73 |

| Toluene (B28343) | 2.38 | 4.52 | -6.95 | -1.30 | 5.65 |

| Ethanol | 24.55 | 5.89 | -6.90 | -1.42 | 5.48 |

| Water | 78.39 | 6.21 | -6.87 | -1.48 | 5.39 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSRR)

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSRR) offer a framework for understanding and predicting the chemical reactivity of compounds based on their molecular structure. researchgate.netnih.gov These approaches are invaluable in medicinal chemistry and materials science for screening large libraries of compounds and prioritizing candidates for synthesis and testing. ekb.egf1000research.com

The development of predictive QSRR models for a class of compounds including this compound involves several key steps. nih.gov First, a dataset of structurally related compounds with experimentally determined reactivity data is compiled. This data could pertain to reaction rates, equilibrium constants, or other measures of chemical behavior.

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical representations of various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. For this compound and its analogues, relevant descriptors would likely include molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical descriptors such as HOMO and LUMO energies, and atomic charges.

Once the descriptors are calculated, a mathematical model is developed to establish a relationship between the descriptors and the observed reactivity. ekb.eg Multiple Linear Regression (MLR), Principal Component Regression (PCR), and machine learning algorithms like Artificial Neural Networks (ANN) are commonly used for this purpose. ekb.eg The goal is to create a statistically robust equation that can predict the reactivity of new, untested compounds based solely on their calculated descriptors.

The predictive power of the developed QSRR model is then rigorously validated using both internal and external validation techniques. ekb.eg Internal validation methods, such as leave-one-out cross-validation, assess the model's stability and robustness. External validation involves using the model to predict the reactivity of a set of compounds that were not used in the model's development. A high correlation between the predicted and experimental reactivity for the external test set indicates a reliable and predictive QSRR model.

A significant outcome of QSRR studies is the identification of the key structural descriptors that have the most substantial influence on the reactivity of a series of compounds. malayajournal.org By analyzing the coefficients of the descriptors in the QSRR equation, it is possible to gain insights into the underlying mechanisms of reactivity.

For this compound, it is hypothesized that a combination of electronic and steric descriptors would be crucial in determining its reactivity. Electronic descriptors, such as the energy of the LUMO, would likely be important for reactions involving nucleophilic attack at the carbonyl carbon or the nitrile carbon. A lower LUMO energy would indicate greater electrophilicity and thus higher reactivity towards nucleophiles. hakon-art.com The charge on these atoms would also be a critical descriptor.

Steric descriptors, which quantify the bulkiness of different parts of the molecule, could also play a significant role. For instance, the accessibility of the reactive sites could be influenced by the conformation of the molecule and the presence of bulky substituents.

log(k) = c0 + c1ELUMO + c2qC=O + c3*Sterimol_L

Where:

log(k) is the logarithm of the reaction rate constant.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

qC=O is the partial charge on the carbonyl carbon.

Sterimol_L is a steric parameter representing the length of a substituent.

c0, c1, c2, and c3 are the regression coefficients determined from the model fitting.

The relative magnitudes and signs of these coefficients would reveal the importance and nature of the influence of each descriptor on the reactivity.

A table of hypothetical key structural descriptors for a series of analogues of this compound is presented below to illustrate the data that would be used in a QSRR study.

| Compound | log(k) | ELUMO (eV) | qC=O (a.u.) | Sterimol_L |

| Analogue 1 (R=H) | 1.25 | -1.25 | 0.45 | 1.52 |

| Analogue 2 (R=CH3) | 1.10 | -1.22 | 0.46 | 2.04 |

| Analogue 3 (R=Cl) | 1.55 | -1.35 | 0.43 | 2.17 |

| Analogue 4 (R=NO2) | 2.10 | -1.50 | 0.41 | 2.44 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Research Directions and Emerging Areas in 5 4 Methoxyphenyl 5 Oxovaleronitrile Chemistry

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of the γ-ketonitrile scaffold, while established, is ripe for further exploration. The presence of multiple functional groups allows for a variety of chemical manipulations, opening the door to novel molecular architectures.

Future research could focus on intramolecular cyclization reactions to form complex heterocyclic systems. For instance, studies on related γ-ketonitriles have shown that they can undergo spontaneous 5-exo-dig cyclization to create 2-aminofuran derivatives without the need for a basic catalyst, a process driven by the molecule's inherent reactivity. rsc.org Investigating similar cascade reactions starting from 5-(4-Methoxyphenyl)-5-oxovaleronitrile could yield new classes of heterocyclic compounds.

Additionally, exploring unprecedented transformations under various catalytic conditions is a promising area. This could involve leveraging the methoxyphenyl group to direct ortho-metalation or employing the ketone and nitrile functionalities in novel multicomponent reactions. The development of oxidative transformations, inspired by studies on related complex molecules containing bis(4-methoxyphenyl) groups, could also lead to the synthesis of unique quinoid structures. researchgate.net

Table 1: Potential Novel Reactions for this compound

| Reaction Type | Potential Catalyst/Conditions | Expected Product Class |

| Intramolecular Cascade Cyclization | Thermal or mild acid/base | Fused Heterocycles (e.g., aminofurans, pyridinones) |

| Directed C-H Activation | Palladium, Rhodium, or Ruthenium catalysts | Functionalized Aromatic Derivatives |

| Multicomponent Reactions | Lewis acids, organocatalysts | Complex Acyclic and Heterocyclic Structures |

| Oxidative Coupling | Transition metal oxidants (e.g., Cu, Fe) | Quinoid Systems, Dimeric Structures |

Development of Highly Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for environmentally benign and economically viable processes. mit.eduunibo.it Future research will likely focus on developing such routes for this compound and its derivatives.

One promising approach is the use of photocatalysis. A facile synthesis of γ-ketonitriles has been demonstrated in water under visible light using a Cu@g-C3N4 photocatalyst, representing a highly green alternative to traditional methods. researchgate.net Adapting such methodologies would significantly reduce reliance on volatile organic solvents and harsh reaction conditions. Another avenue involves mechanochemistry, or ball milling, which can limit solvent use, reduce waste, and sometimes enable previously inaccessible reactions. chemrxiv.org

Furthermore, improving the efficiency of existing routes by replacing stoichiometric reagents with catalytic systems is crucial. mit.edu For example, developing aerobic oxidative coupling reactions that use molecular oxygen as the terminal oxidant would be a significant step towards a more sustainable process. acs.org The use of inexpensive and readily available bases, such as potassium tert-butoxide (KOt-Bu), has already been shown to be effective in the synthesis of related β-ketonitriles and could be optimized for γ-ketonitrile production. nih.govnih.gov

Table 2: Comparison of Synthetic Methodologies

| Method | Advantages | Disadvantages | Sustainability Profile |

| Traditional Synthesis | Well-established procedures | Often requires harsh reagents, organic solvents, generates waste | Low to Moderate |

| Photocatalysis | Uses light as an energy source, can be done in green solvents (e.g., water) | Requires specific photocatalysts, may have scalability challenges | High |

| Mechanochemistry | Minimal or no solvent, high energy efficiency | Specialized equipment needed, reaction monitoring can be difficult | High |

| Catalytic Aerobic Oxidation | Uses air as the oxidant, high atom economy | Catalyst development can be complex, potential for side reactions | High |

Application of Advanced Analytical Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. The application of advanced, real-time analytical techniques offers a window into the dynamic chemical transformations occurring during the synthesis of this compound.

Techniques for in-situ monitoring allow researchers to track the formation of products and intermediates and the consumption of reactants as the reaction happens. This can be achieved using various spectroscopic methods. jocpr.com For instance, real-time monitoring of mechanochemical reactions has been successfully demonstrated using in-situ diffraction of high-energy synchrotron X-rays, providing direct insight into the formation of intermediates and reaction kinetics. nih.gov

Other powerful tools include:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): For tracking the concentration of different species in the reaction mixture over time. jocpr.com

Nuclear Magnetic Resonance (NMR) spectroscopy: To provide detailed structural information on intermediates and byproducts without the need for isolation. jocpr.com

Raman and Near-Infrared (NIR) spectroscopy: Non-destructive techniques that can be used with fiber-optic probes to monitor reactions directly within the reactor. jocpr.com

Kinetic analysis using specialized software can model complex reaction networks, helping to uncover hidden catalytic or inhibitory pathways and leading to more rational process optimization. acs.org

Interdisciplinary Research Opportunities in Materials Science and Medicinal Chemistry

The molecular structure of this compound makes it an attractive building block for applications in diverse scientific fields, particularly materials science and medicinal chemistry.

Materials Science: The nitrile group is a key functional group in the synthesis of polymers and advanced materials. Phthalonitriles, for example, are used as precursors for high-performance resins that are thermally stable. mdpi.com Future research could investigate the polymerization of this compound or its derivatives to create novel polymers. The combination of the aromatic ring, ketone, and nitrile functionalities could lead to materials with interesting optical or electronic properties, suitable for applications in organic electronics or as specialized coatings.

Medicinal Chemistry: The 4-methoxyphenyl (B3050149) moiety is a common feature in many biologically active compounds. researchgate.netvensel.org For example, N-(4-methoxyphenyl)pentanamide, a simplified derivative of the drug albendazole, has shown promising anthelmintic properties. nih.gov The core of this compound can serve as a versatile scaffold for the synthesis of new chemical entities. The γ-ketonitrile unit is a valuable precursor to other structures, such as chiral γ-lactones, which are known to have a variety of biological uses. researchgate.net By using the existing framework as a starting point, medicinal chemists can design and synthesize libraries of new compounds for screening against a wide range of therapeutic targets. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Methoxyphenyl)-5-oxovaleronitrile, and how can purity be ensured?

- Methodological Answer : A common approach involves nitrile formation via nucleophilic substitution or condensation reactions. For example, intermediates with methoxyphenyl groups can be synthesized using tert-butyldimethylsilyl (TBS) protecting groups to stabilize reactive sites during oxidation steps . Purification typically employs recrystallization in ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (>95%) or NMR analysis to confirm the absence of byproducts like unreacted aldehydes or residual solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key for identifying methoxy (-OCH3) protons (δ 3.7–3.9 ppm) and nitrile carbon signals (δ ~120 ppm). Coupling patterns distinguish aromatic protons (e.g., para-substituted phenyl groups) .

- FT-IR : Confirms nitrile (C≡N stretch at ~2240 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) functionalities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+) and fragments consistent with methoxyphenyl cleavage .

Q. How can researchers mitigate solubility challenges during experimental workflows?

- Methodological Answer : The compound’s polar nitrile and ketone groups confer limited solubility in non-polar solvents. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for reaction media. For crystallization, mixed solvents (e.g., ethanol/water) enhance solubility gradients .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying the nitrile carbon as the primary electrophilic site. Fukui indices quantify local softness, guiding predictions for regioselective attacks . Comparative studies with analogs (e.g., 4-Methoxybenzonitrile) reveal steric effects from the oxovalerone chain .

Q. How do thermodynamic parameters (ΔG, ΔS) influence the stability of derivatives under varying pH conditions?

- Methodological Answer : Isothermal titration calorimetry (ITC) measures binding entropy (ΔS) and enthalpy (ΔH) for interactions with biological targets or metal ions. For example, methoxyphenyl derivatives exhibit entropically driven complexation (ΔS > 0) due to hydrophobic interactions, as observed in rhodanine ligand studies . Stability assays in buffered solutions (pH 2–12) identify degradation pathways, such as nitrile hydrolysis to carboxylic acids under acidic conditions .

Q. How can crystallographic data resolve contradictions in reported melting points or polymorphic forms?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines unit cell parameters and hydrogen-bonding networks, which correlate with melting behavior. For instance, polymorphs of similar compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo derivatives) show melting point variations of 10–15°C due to packing efficiency differences . Pairing SCXRD with differential scanning calorimetry (DSC) validates phase transitions .

Q. What strategies address discrepancies in catalytic efficiency when using this compound as a precursor?

- Methodological Answer : Contradictions may arise from residual moisture or trace metals in catalysts. Chelating agents (e.g., EDTA) or molecular sieves improve reproducibility in palladium-catalyzed cross-couplings. Kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates and identify inhibitory byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.